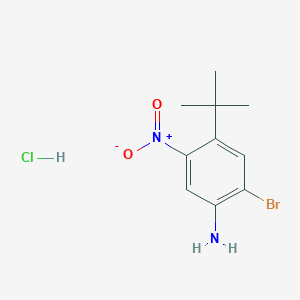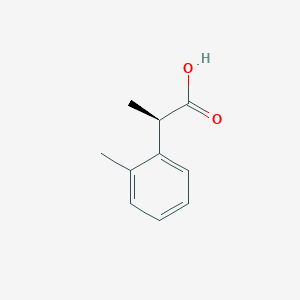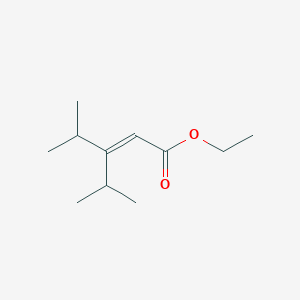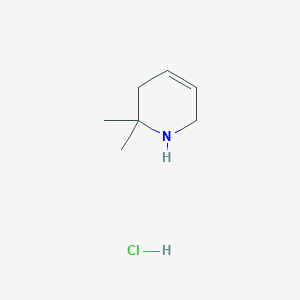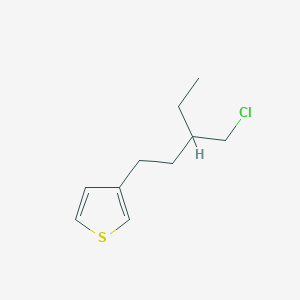
3-(3-(Chloromethyl)pentyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Chloromethyl)pentyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound features a thiophene ring substituted with a 3-(chloromethyl)pentyl group, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Chloromethyl)pentyl)thiophene can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Thiophene rings can undergo oxidation to form sulfoxides and sulfones. Reagents like hydrogen peroxide and m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reduction of the thiophene ring can be achieved using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of dihydrothiophenes.
科学的研究の応用
3-(3-(Chloromethyl)pentyl)thiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
作用機序
The mechanism of action of 3-(3-(Chloromethyl)pentyl)thiophene is primarily based on its ability to interact with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
- 2-(Chloromethyl)thiophene
- 3-(Bromomethyl)thiophene
- 3-(3-(Bromomethyl)pentyl)thiophene
Comparison:
- Uniqueness: 3-(3-(Chloromethyl)pentyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
- Chemical Properties: Compared to 2-(Chloromethyl)thiophene, the this compound has a longer alkyl chain, affecting its solubility and reactivity.
- Biological Activity: The presence of the chloromethyl group enhances its potential as an antimicrobial and anticancer agent compared to its brominated counterparts .
特性
分子式 |
C10H15ClS |
|---|---|
分子量 |
202.74 g/mol |
IUPAC名 |
3-[3-(chloromethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-2-9(7-11)3-4-10-5-6-12-8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChIキー |
HPUCCKCYPAOCEJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC1=CSC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
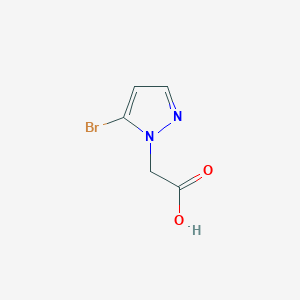

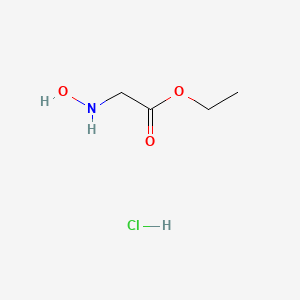

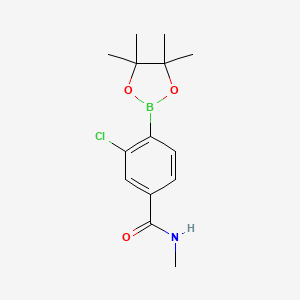
![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)

